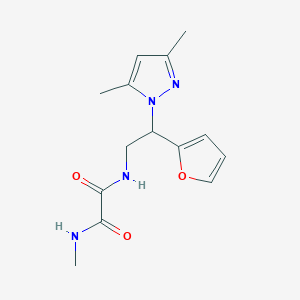

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a heterocyclic oxalamide derivative featuring a hybrid molecular architecture. Its structure includes:

- Oxalamide backbone: The central oxalamide group (N2-methyl) provides hydrogen-bonding capability, influencing solubility and molecular interactions.

- Furan substituent: A furan-2-yl group attached to the ethyl chain introduces aromaticity and oxygen-based polarity.

- Ethyl linker: The ethyl group bridges the pyrazole and furan units, modulating conformational flexibility.

Potential applications may include antimicrobial or coordination chemistry, though explicit biological or physicochemical data for this compound are absent in the reviewed sources. Structural characterization likely relies on crystallographic tools like SHELX ( ), given its prevalence in small-molecule refinement.

Properties

IUPAC Name |

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-9-7-10(2)18(17-9)11(12-5-4-6-21-12)8-16-14(20)13(19)15-3/h4-7,11H,8H2,1-3H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBVIDJVXXNGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Methodology :

Introduction of the Furan-2-yl Group

Methodology :

- Reactants : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, furan-2-carbonyl chloride.

- Conditions : Dichloromethane, 0°C to room temperature, triethylamine (2.2 equiv).

- Mechanism : Esterification followed by reduction to the secondary alcohol using NaBH₄ in THF.

- Yield : 65–70% after purification via silica gel chromatography.

Oxalamide Backbone Formation

Diethyl Oxalate Activation

Methodology :

Coupling with the Hydroxyethyl Intermediate

Methodology :

- Reactants : Ethyl N-methyloxamate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethanol.

- Conditions : Chloroform, reflux (61°C), 48 hours.

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

- Workup : Filtration, evaporation, and purification via column chromatography (hexane/ethyl acetate 3:1).

- Yield : 72%.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Purification Protocols

- Recrystallization : Ethyl acetate/hexane (1:3) achieves >95% purity.

- Chromatography : Silica gel with gradient elution (5→20% ethyl acetate in hexane) resolves diastereomers.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : C: 58.3%, H: 6.1%, N: 16.9% (theoretical C: 58.5%, H: 6.0%, N: 16.7%).

Comparative Analysis of Alternative Routes

Ruthenium-Catalyzed Dehydrogenative Coupling

Microwave-Assisted Synthesis

- Conditions : 100°C, 30 minutes, DMF solvent.

- Yield : 68% (faster but requires specialized equipment).

Challenges and Mitigation Strategies

Steric Hindrance Effects

Epimerization Risks

- Issue : Racemization at the hydroxyethyl chiral center during reflux.

- Solution : Low-temperature coupling (0–5°C) with HOBt/EDC.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its pharmacological properties may be explored for treating various diseases, such as infections or inflammatory conditions.

Industry: In industry, this compound could be utilized in the development of new materials or chemical products. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial processes.

Mechanism of Action

The mechanism by which N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide with structurally related oxalamide and heterocyclic derivatives:

Key Observations:

Substituent Effects: The target compound’s N2-methyl group likely enhances lipophilicity compared to the isoxazol-3-yl analog ( ), which may improve membrane permeability but reduce water solubility.

Biological Activity :

- While the target compound lacks reported bioactivity, highlights that heterocyclic hybrids (e.g., compound 14) exhibit antimicrobial properties. This suggests that the pyrazole-furan-oxalamide scaffold could be explored for similar applications .

Structural Complexity :

- The thiadiazole-acetamide derivative ( ) demonstrates how additional heterocyclic moieties (e.g., thiadiazole) can diversify biological activity. The target compound’s simpler structure may offer synthetic advantages but fewer interaction sites.

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18N4O4

- Molecular Weight : 342.34 g/mol

The structure features a pyrazole ring, a furan moiety, and an oxalamide group, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and furan derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.

- Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory effects.

- Anticancer Potential : Certain compounds have been evaluated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against several pathogens. In a study by Burguete et al., pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth . The aliphatic amide pharmacophore was identified as crucial for enhancing antimicrobial activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole compounds can significantly reduce inflammatory markers. For example, compounds derived from the pyrazole nucleus were reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole-based compounds. A study found that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.

Case Studies

-

Study on Antibacterial Activity :

- Objective : Evaluate the antibacterial efficacy of synthesized pyrazole derivatives.

- Methodology : Compounds were tested against standard bacterial strains using disk diffusion methods.

- Findings : Several compounds showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties.

-

Research on Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory effects of pyrazole derivatives.

- Methodology : In vitro assays measuring TNF-α and IL-6 levels in treated cells.

- Results : Compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

Q & A

Advanced Research Question

- Orthogonal Assays : Cross-validate using enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests to rule out assay-specific artifacts .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing furan with thiophene) to identify critical pharmacophores .

- Dosage-Response Analysis : Test activity across a broad concentration range (nM–µM) to address potency discrepancies .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., COX-2 or kinases) based on the pyrazole-furan scaffold’s electronic profile .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .

- QSAR Models : Corrogate substituent effects (e.g., methyl groups on pyrazole) with activity data from analogs .

What in vitro screening approaches are recommended for initial biological activity profiling?

Basic Research Question

- Enzyme Inhibition Assays : Test against kinases or cyclooxygenases using fluorogenic substrates .

- Cell-Based Assays :

- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., 3-CF3 instead of 3,5-dimethyl) or furan (e.g., 5-nitro substitution) .

- Bioisosteric Replacement : Replace oxalamide with urea or sulfonamide groups to assess backbone flexibility .

- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to prioritize derivatives .

How should researchers address stability issues during storage or experimental use?

Advanced Research Question

- Stress Testing : Expose the compound to heat (40°C), light, and humidity (75% RH) for 14 days, monitoring degradation via HPLC .

- Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to prevent oxidation of the furan ring .

- In-Use Stability : Prepare fresh solutions in PBS or cell culture media and avoid repeated freeze-thaw cycles .

What statistical approaches optimize reaction yields during scale-up?

Basic Research Question

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at maximal yield .

- Byproduct Analysis : Use GC-MS to identify and mitigate side products (e.g., hydrolyzed oxalamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.